molecular formula C7H7N B094281 N-Methyleneaniline CAS No. 100-62-9

N-Methyleneaniline

Cat. No. B094281
CAS RN: 100-62-9
M. Wt: 105.14 g/mol
InChI Key: VULHYRAYXYTONQ-UHFFFAOYSA-N
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Description

N-Methyleneaniline is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as N-phenylmethyleneamine and has the chemical formula C7H7N. N-Methyleneaniline is a colorless liquid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of N-Methyleneaniline is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a reducing agent in some reactions, such as the reduction of nitro compounds. In addition, it can form stable complexes with various metal ions, such as copper, nickel, and zinc.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Methyleneaniline are not well studied. However, it has been reported to exhibit antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

N-Methyleneaniline has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its toxicity. It can cause skin irritation and respiratory problems if not handled properly. It is also a potential mutagen and carcinogen, and therefore, should be handled with care.

Future Directions

There are several future directions for the study of N-Methyleneaniline. One area of research is the synthesis of novel derivatives of N-Methyleneaniline with improved properties. Another area of research is the study of its biological activity, including its potential use as an antimicrobial or anticancer agent. Furthermore, the development of new methods for the synthesis of N-Methyleneaniline and its derivatives is an area of ongoing research. Finally, the investigation of the mechanism of action of N-Methyleneaniline is an area of interest for future studies.
Conclusion:
In conclusion, N-Methyleneaniline is a chemical compound that has numerous applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of N-Methyleneaniline in various fields of study.

Scientific Research Applications

N-Methyleneaniline has been extensively studied for its various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including Schiff bases, imines, and azomethines. It is also used as a ligand in coordination chemistry and as a building block in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-8-7-5-3-2-4-6-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHYRAYXYTONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142847
Record name N-Methyleneaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyleneaniline

CAS RN

100-62-9, 25656-96-6
Record name N-Methylenebenzenamine
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Record name N-Methyleneaniline
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Record name NSC51521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51521
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Record name N-Methyleneaniline
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Record name N-methyleneaniline
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Synthesis routes and methods

Procedure details

The procedure was the same as for Example 1 with the exception that aniline was omitted from the initial reaction solution. As the reactor contents heated to 160° C., approximately 30% of the nitrobenzene was converted. Complete nitrobenzene conversion required 5.5 hours at 160° C. and yielded 0.068 mole methyl N-phenyl carbamate (68% selectivity), 0.022 mole aniline, 0.007 mole N-methylene aniline, and 0.001 mole (N-methylaniline (summed to 30% selectivity to aniline).
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